molecular formula C8H5N3O4 B8207826 7-hydroxy-6-nitro-1H-quinazolin-4-one

7-hydroxy-6-nitro-1H-quinazolin-4-one

Cat. No.: B8207826
M. Wt: 207.14 g/mol
InChI Key: DGAQZMKEHDOLCK-UHFFFAOYSA-N
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Description

7-hydroxy-6-nitro-1H-quinazolin-4-one is a nitrogen-containing heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound’s structure consists of a quinazoline ring system with hydroxyl and nitro substituents, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-6-nitro-1H-quinazolin-4-one typically involves the cyclization of anthranilic acid derivatives. One common method includes the amidation of 2-aminobenzoic acid derivatives followed by cyclization. For example, anthranilic acid derivatives can be coupled with acid chlorides to form substituted anthranilates, which then undergo cyclization with acetic anhydride under reflux conditions to yield benzoxazin-4-ones. These intermediates can be further treated with ammonia to produce quinazolinone derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of reagents and reaction conditions is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-6-nitro-1H-quinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of aminoquinazolinones.

    Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities depending on the nature and position of the substituents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-hydroxy-6-nitro-1H-quinazolin-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it may inhibit protein kinases involved in cancer cell proliferation or modulate neurotransmitter receptors in the central nervous system .

Comparison with Similar Compounds

Similar Compounds

  • 7-methoxy-6-nitroquinazolin-4-one
  • 7-nitroquinazolin-4-ol
  • 2-alkoxy-3H-quinazolin-4-ones

Uniqueness

7-hydroxy-6-nitro-1H-quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and nitro groups on the quinazoline ring enhances its reactivity and potential for diverse biological activities compared to other similar compounds .

Properties

IUPAC Name

7-hydroxy-6-nitro-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O4/c12-7-2-5-4(1-6(7)11(14)15)8(13)10-3-9-5/h1-3,12H,(H,9,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGAQZMKEHDOLCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1[N+](=O)[O-])O)NC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C2C(=CC(=C1[N+](=O)[O-])O)NC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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